(+)-cis-2-Benzylaminocyclohexanemethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

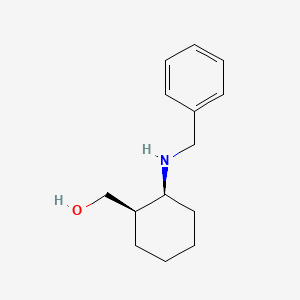

Structure

3D Structure

Propiedades

IUPAC Name |

[(1R,2S)-2-(benzylamino)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQFIORUNWWNBM-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)CO)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357478 | |

| Record name | [(1R,2S)-2-(Benzylamino)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71581-92-5 | |

| Record name | [(1R,2S)-2-(Benzylamino)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-cis-2-Benzylaminocyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (+)-cis-2-Benzylaminocyclohexanemethanol

Abstract

(+)-cis-2-Benzylaminocyclohexanemethanol, a chiral amino alcohol, is a valuable building block in the field of asymmetric synthesis and medicinal chemistry. Its rigid cis-1,2-disubstituted cyclohexane framework provides a well-defined stereochemical environment, making it an important scaffold for the synthesis of chiral ligands and pharmacologically active molecules. This guide provides a comprehensive analysis of the structural properties of this compound, integrating physicochemical data, detailed spectroscopic analysis (NMR, IR, and Mass Spectrometry), and a thorough examination of its stereochemistry and conformational preferences. Methodologies for its synthesis and characterization are presented to provide researchers, scientists, and drug development professionals with a definitive resource on this versatile chiral compound.

Introduction

Chiral 1,2-amino alcohols are privileged structures in organic synthesis, serving as precursors to a wide array of chiral auxiliaries, ligands, and catalysts.[1][2] Among these, this compound, with its defined (1R,2S) absolute configuration, offers a unique combination of steric bulk and functional handles. The cis relationship between the benzylamino and hydroxymethyl groups on the cyclohexane ring restricts conformational flexibility, providing a predictable platform for stereoselective transformations. This guide will elucidate the key structural features of this molecule, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder at room temperature.[3] Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and reactivity.

| Property | Value | Source |

| CAS Number | 71581-92-5 | [3][4] |

| Molecular Formula | C₁₄H₂₁NO | [4] |

| Molecular Weight | 219.32 g/mol | [4] |

| Appearance | White to light yellow crystal powder | [3] |

| Stereochemistry | (1R,2S) | [3] |

Stereochemistry and Conformational Analysis

The stereochemical integrity of this compound is central to its utility in asymmetric synthesis. The (1R,2S) configuration dictates the spatial arrangement of the benzylamino and hydroxymethyl substituents on the cyclohexane ring.

Chair Conformations

The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain.[5] For a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial position while the other occupies an equatorial position.[2][6] Ring flipping results in the interconversion of these positions.

Caption: Chair conformations of this compound.

The equilibrium between these two conformers is dictated by the steric bulk of the substituents. The benzylamino group is sterically more demanding than the hydroxymethyl group. Therefore, the conformation where the larger benzylamino group occupies the more spacious equatorial position is expected to be the more stable and thus the major conformer at equilibrium.[2] This preference minimizes unfavorable 1,3-diaxial interactions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

¹H NMR (Typical, in CDCl₃):

-

δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~3.80 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

δ ~3.50-3.70 ppm (m, 2H): Methylene protons of the hydroxymethyl group (-CH₂-OH).

-

δ ~2.50-3.00 ppm (m, 2H): Methine protons on the cyclohexane ring (CH-N and CH-CH₂OH).

-

δ ~1.00-2.00 ppm (m, 8H): Methylene protons of the cyclohexane ring.

-

Broad singlets: Protons of the -NH and -OH groups, which are exchangeable.

¹³C NMR (Typical, in CDCl₃):

-

δ ~140 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~127-129 ppm: Aromatic carbons of the benzyl group.

-

δ ~65 ppm: Carbon of the hydroxymethyl group (-CH₂-OH).

-

δ ~60 ppm: Methine carbon attached to the nitrogen (CH-N).

-

δ ~51 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

-

δ ~45 ppm: Methine carbon attached to the hydroxymethyl group (CH-CH₂OH).

-

δ ~20-35 ppm: Methylene carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300-3500 | O-H stretch (alcohol) | Broad |

| ~3300-3400 | N-H stretch (secondary amine) | Medium |

| ~3030 | C-H stretch (aromatic) | Medium |

| ~2850-2930 | C-H stretch (aliphatic) | Strong |

| ~1450-1500 | C=C stretch (aromatic ring) | Medium |

| ~1050-1150 | C-O stretch (primary alcohol) | Strong |

| ~1100-1200 | C-N stretch (amine) | Medium |

| ~690-770 | C-H bend (aromatic out-of-plane) | Strong |

The broad O-H and N-H stretching bands are characteristic of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Under electron ionization (EI), common fragmentation pathways for amino alcohols include alpha-cleavage and dehydration.[7] For this compound, key fragmentation pathways would include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom.

-

Loss of the benzyl group to give a fragment corresponding to the aminocyclohexanemethanol cation.

-

Cleavage of the bond between C1 and C2 of the cyclohexane ring.

-

-

Dehydration: Loss of a water molecule (18 amu) from the molecular ion.

-

Benzylic cleavage: Formation of the stable benzyl cation (m/z 91).

Synthesis and Reactivity

This compound is a valuable chiral intermediate, often synthesized from readily available starting materials.

Synthetic Approach

A common and efficient method for the synthesis of cis-1,2-amino alcohols is the ring-opening of an epoxide with an amine.[8]

Caption: Synthetic pathway to 2-Benzylaminocyclohexanemethanol derivatives.

Experimental Protocol: Synthesis of (±)-cis-2-Benzylaminocyclohexanemethanol

-

To a solution of cyclohexene oxide in a suitable solvent (e.g., ethanol or isopropanol), add an equimolar amount of benzylamine.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel.

-

Resolution of the racemic cis-isomer can be achieved using chiral acids to form diastereomeric salts, which can be separated by fractional crystallization, followed by basification to liberate the enantiomerically pure this compound.

Reactivity and Applications

The bifunctional nature of this compound allows for a variety of chemical transformations. The primary alcohol can be oxidized or converted to other functional groups, while the secondary amine can undergo N-alkylation, acylation, or be used as a directing group.

Its primary application lies in its role as a chiral ligand in asymmetric catalysis.[9][10] Coordination of the nitrogen and oxygen atoms to a metal center creates a chiral environment that can induce high enantioselectivity in a variety of reactions, such as asymmetric reductions, alkylations, and cycloadditions.

Conclusion

This compound possesses a well-defined three-dimensional structure governed by its (1R,2S) stereochemistry and the conformational constraints of the cis-1,2-disubstituted cyclohexane ring. This in-depth guide has provided a comprehensive overview of its physicochemical properties, detailed spectroscopic signatures, and a thorough analysis of its stereochemical and conformational features. The synthetic strategies and an understanding of its reactivity underscore its importance as a versatile chiral building block in modern organic synthesis and drug discovery. The data and protocols presented herein serve as a valuable resource for researchers leveraging the unique structural attributes of this important chiral molecule.

References

- Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Oakwood Chemical. (n.d.). ((1R,2S)-2-(Benzylamino)cyclohexyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. Retrieved from [Link]

- Harrad, S., et al. (2010). (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o195.

-

KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Retrieved from [Link]

- MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.

-

ResearchGate. (n.d.). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

PMC. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap | Request PDF. Retrieved from [Link]

-

PMC. (n.d.). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. Retrieved from [Link]

-

ChemSrc. (n.d.). (1R,2S)-2-Benzylamino-1-cyclohexanol | CAS#:882409-12-3. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

PMC. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The X-Ray Crystallography Evidence of Selective Co-Crystallization Between [AuI6AgI3CuII3]3+ Chiral Metallo-Supramolecular Complex and Λ‒[Co(EDTA)]− Isomer. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Stereoselective Synthesis and X-ray Structure Determination of Novel 1,2-dihydroquinolinehydrazonopropanoate Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2021, January 5). Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2015, November 8). Mass Spectrometry Tutorial: Identification of compounds using library searching. Retrieved from [Link]

-

PMC. (n.d.). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

-

MDPI. (2020, December 1). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

PMC. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]

- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 3. CAS 71581-92-5: cis-(1R,2S)-(+)-2-Benzylaminocyclohexaneme… [cymitquimica.com]

- 4. CAS 71581-92-5 | ((1R,2S)-2-(Benzylamino)cyclohexyl)methanol - Synblock [synblock.com]

- 5. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of (+)-cis-2-Benzylaminocyclohexanemethanol

An In-Depth Technical Guide to (+)-cis-2-Benzylaminocyclohexanemethanol

Introduction

This compound is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry.[1] Its rigid cyclohexyl backbone, combined with the specific cis stereochemical arrangement of its benzylamino and hydroxymethyl functional groups, makes it an invaluable tool for asymmetric synthesis.[2] As a chiral auxiliary, ligand, or synthetic intermediate, it enables the selective creation of single-enantiomer pharmaceutical compounds, where stereochemistry is paramount to biological activity and safety.[1]

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals who utilize or seek to understand the fundamental characteristics and applications of this versatile molecule. The information presented herein is synthesized from established chemical data sources to ensure technical accuracy and practical relevance.

Compound Identification and Structure

Nomenclature and Identifiers

Precise identification is the foundation of chemical research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | ((1R,2S)-2-(Benzylamino)cyclohexyl)methanol | [1] |

| Common Synonyms | (+)-N-Benzyl-cis-2-hydroxymethylcyclohexylamine; (1R,2S)-(+)-cis-[2-(Benzylamino)cyclohexyl]methanol | [1][3] |

| CAS Number | 71581-92-5 | [1][3][4][5] |

| Molecular Formula | C₁₄H₂₁NO | [1][3][4] |

| Molecular Weight | 219.33 g/mol | [3][4][6] |

| PubChem CID | 853687 | [3] |

| MDL Number | MFCD00151395 | [3][4] |

Molecular Structure and Stereochemistry

The functionality of this compound is intrinsically linked to its three-dimensional structure. The molecule possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. The designation (1R,2S) specifies the absolute configuration of these stereocenters. The term cis indicates that the benzylamino and hydroxymethyl substituents are positioned on the same face of the cyclohexane ring. This defined stereochemistry is crucial for its role in inducing chirality in synthetic transformations.

Caption: 2D structure of (1R,2S)-(+)-cis-2-Benzylaminocyclohexanemethanol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application.

Physical Properties

These properties are essential for practical laboratory use, including purification and formulation.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [1][5][7] |

| Melting Point | 66 - 69 °C | [3][7][8] |

| Solubility | Sparingly soluble in water; slightly soluble in ethanol | [1][5] |

| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C | [1] |

| Specific Rotation | The enantiomer, (-)-cis-2-Benzylaminocyclohexanemethanol (CAS 71581-93-6), has a reported specific rotation [α]²⁰/D of -22° to -26° (c=1, MeOH). By definition, the (+)-enantiomer will have a value of equal magnitude and opposite sign. | [7] |

Chemical Properties

The molecule's reactivity is governed by its constituent functional groups.

-

Functional Groups : It is a chiral amino alcohol containing a secondary amine, a primary alcohol, and a benzyl group.[1] The secondary amine imparts basic properties, allowing it to form salts with acids. The primary alcohol can undergo oxidation, esterification, or etherification reactions.

-

Stability : The compound is stable under recommended storage conditions.[5]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[5]

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity, purity, and stereochemistry of this compound. The choice of method is driven by the need to unambiguously verify its complex structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules in solution.[9]

-

¹H NMR : The proton NMR spectrum provides definitive information. The key diagnostic signals are the protons on the carbons bearing the benzylamino and hydroxymethyl groups. The cis relationship is confirmed by analyzing the coupling constants (J-values) between adjacent protons on the cyclohexane ring. Small axial-equatorial and equatorial-equatorial couplings are expected, in contrast to the large axial-axial couplings seen in trans isomers.[9]

-

¹³C NMR : The carbon spectrum will show 14 distinct signals corresponding to each unique carbon atom in the molecule, confirming the overall carbon framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the alcohol group.

-

N-H Stretch : A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the secondary amine.

-

C-H Stretches : Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds of the cyclohexane ring, while absorptions just above 3000 cm⁻¹ are due to the sp² C-H bonds of the benzene ring.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule. For C₁₄H₂₁NO, the expected monoisotopic mass is approximately 219.16 Da.[6] The fragmentation pattern would likely involve the loss of water, the benzyl group, or cleavage of the cyclohexane ring.

Chiral High-Performance Liquid Chromatography (HPLC)

This technique is essential for determining the enantiomeric purity (or enantiomeric excess, ee%) of the compound. By using a chiral stationary phase, the two enantiomers, (+) and (-), can be separated and quantified, which is a critical quality control step for applications in asymmetric synthesis.

Experimental Protocols & Workflows

Protocol: Determination of Enantiomeric Purity via Chiral HPLC

This protocol outlines a general, self-validating system for assessing the enantiomeric purity. Note: Specific column and mobile phase conditions must be optimized.

-

Standard Preparation : Accurately weigh and dissolve a small amount of this compound in the mobile phase solvent to create a stock solution (e.g., 1 mg/mL).

-

System Setup :

-

Install a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).

-

Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine additive like diethylamine to improve peak shape) at a constant flow rate.

-

-

Injection : Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

-

Detection : Monitor the elution profile using a UV detector at a wavelength where the benzene ring absorbs (e.g., 254 nm).

-

Analysis :

-

The two enantiomers will appear as separate peaks if the method is successful.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) of the major (+) and minor (-) enantiomers: % ee = [(A(+) - A(-)) / (A(+) + A(-))] * 100.

-

Workflow: Comprehensive Spectroscopic Characterization

The following workflow illustrates the logical sequence of analytical techniques employed to ensure the structural integrity and purity of the target compound.

Caption: Logical workflow for the complete characterization of the compound.

Applications in Synthesis

The primary value of this compound lies in its application as a chiral building block in asymmetric synthesis.[1][2]

-

Chiral Ligands : The amino alcohol moiety can coordinate to metal centers, making it an excellent precursor for chiral ligands used in catalytic reactions such as asymmetric hydrogenations, additions, and cyclopropanations.

-

Chiral Auxiliaries : It can be temporarily attached to a prochiral substrate to direct a chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product.

-

Pharmaceutical Intermediates : It serves as a key fragment in the total synthesis of complex, biologically active molecules where the specific (1R,2S) stereochemistry is required for the final compound's therapeutic effect.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Hazard Category | GHS Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3][6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Storage at temperatures below 15°C in a dark place is recommended for long-term stability.[7]

-

Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

References

-

ChemUniverse. This compound [P65723]. [Link]

-

Chemsigma. (-)-CIS-2-BENZYLAMINOCYCLOHEXANEMETHANOL [71581-93-6]. [Link]

-

PubChem. (-)-cis-2-Benzylaminocyclohexanemethanol. [Link]

-

Pharmaffiliates. (-)-cis-2-Benzylaminocyclohexanemethanol. [Link]

-

Pharmaffiliates. (-)-cis-2-Benzylaminocyclohexanemethanol. [Link]

-

MySkinRecipes. (-)-cis-2-Benzylaminocyclohexanemethanol. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. (-)-cis-2-Benzylaminocyclohexanemethanol [myskinrecipes.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chemuniverse.com [chemuniverse.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. (-)-cis-2-Benzylaminocyclohexanemethanol | C14H21NO | CID 853690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (-)-cis-2-Benzylaminocyclohexanemethanol | 71581-93-6 | TCI AMERICA [tcichemicals.com]

- 8. labsolu.ca [labsolu.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (+)-cis-2-Benzylaminocyclohexanemethanol: A Chiral Auxiliary for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chirality in Modern Chemistry

(+)-cis-2-Benzylaminocyclohexanemethanol (CAS Number: 71581-92-5) is a chiral amino alcohol that has emerged as a valuable tool in the field of asymmetric synthesis. Its significance lies in its application as a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. This level of control is paramount in drug discovery and development, where the chirality of a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive overview of the synthesis, mechanism, and application of this versatile chiral auxiliary.

Physicochemical Properties and Specifications

This compound is a white to light yellow crystalline powder.[1] Its structural and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 71581-92-5 |

| Molecular Formula | C₁₄H₂₁NO |

| Molecular Weight | 219.32 g/mol |

| Appearance | White to light yellow crystal powder[1] |

| Solubility | Sparingly soluble in water[1] |

| Stereochemistry | (+)-cis, (1R,2S) |

| Synonyms | (1R,2S)-(+)-cis-2-(Benzylamino)cyclohexanemethanol, (+)-N-Benzyl-cis-2-hydroxymethylcyclohexylamine |

Conceptual Framework: C₂ Symmetry in Asymmetric Induction

The efficacy of this compound as a chiral auxiliary is rooted in the concept of C₂ symmetry.[2][3] A molecule with a C₂ axis of symmetry has two identical halves that are related by a 180° rotation. When attached to a prochiral substrate, the C₂-symmetric auxiliary creates a chiral environment that effectively blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face. This directed attack leads to the formation of a new stereocenter with a predictable configuration. The development of such auxiliaries, including those based on the cyclohexane diamine scaffold, was pioneered by researchers like J.K. Whitesell.[2][3]

Synthesis of this compound

The synthesis of this compound typically starts from commercially available precursors such as cis-2-aminocyclohexanemethanol or its derivatives. The key step involves the introduction of the benzyl group onto the nitrogen atom. A common method is reductive amination, where the primary amine is reacted with benzaldehyde to form a Schiff base, which is then reduced to the secondary amine. The enantiomerically pure form is often obtained through resolution of a racemic mixture.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis and resolution of this compound.

Application in Asymmetric Synthesis: A Step-by-Step Protocol

The primary application of this compound is to serve as a chiral director in various carbon-carbon bond-forming reactions, such as alkylations and aldol reactions. The general workflow involves attaching the auxiliary to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product.

Experimental Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative

-

Attachment of the Chiral Auxiliary:

-

A prochiral carboxylic acid is converted to its acid chloride using a standard chlorinating agent (e.g., oxalyl chloride or thionyl chloride).

-

The resulting acid chloride is then reacted with this compound in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) to form a chiral amide.

-

-

Diastereoselective Alkylation:

-

The chiral amide is deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral enolate.

-

The enolate is then treated with an alkylating agent (e.g., an alkyl halide). The C₂ symmetry of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

-

-

Cleavage of the Chiral Auxiliary:

-

The alkylated amide is hydrolyzed under acidic or basic conditions to liberate the chiral carboxylic acid and recover the chiral auxiliary. The recovered auxiliary can often be purified and reused.

-

Mechanism of Asymmetric Induction:

Caption: Mechanism of asymmetric induction using a chiral auxiliary.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a valuable chiral auxiliary for asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Its C₂-symmetric design provides a predictable and effective means of inducing chirality in a variety of chemical transformations. While its primary role is in synthesis, the fundamental principles of its application contribute to the broader understanding of stereocontrol in chemical reactions. Future research may focus on the development of novel catalytic systems incorporating this and related chiral scaffolds, further expanding the toolkit for the efficient and selective synthesis of complex chiral molecules for pharmaceutical and other applications.

References

- Whitesell, J. K. C2 Symmetry and Asymmetric Induction. Chemical Reviews. 1989, 89(7), 1581–1590.

-

U-CHEM. Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. Available at: [Link]

- Whitesell, J. K., et al. Asymmetric induction in the ene reactions of chiral glyoxylates. The Journal of Organic Chemistry. 1986, 51(5), 551-555.

Sources

An In-Depth Technical Guide to the Synthesis of the Chiral Amino Alcohol (+)-cis-2-Benzylaminocyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of compounds in medicinal chemistry and asymmetric synthesis. Their stereochemical arrangement is often crucial for biological activity, making the enantioselective synthesis of these molecules a key focus in the development of new therapeutics. The title compound, (+)-cis-2-Benzylaminocyclohexanemethanol, is a valuable chiral building block. Its vicinal amino alcohol moiety on a cyclohexane scaffold provides a rigid and defined three-dimensional structure, making it an important component for the synthesis of complex molecules and a useful ligand in asymmetric catalysis. This guide provides a comprehensive overview of a robust synthetic route to obtain the enantiomerically pure this compound.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound begins with disconnecting the benzyl group, revealing the primary amino alcohol, (+)-cis-2-aminocyclohexanemethanol, as the immediate precursor. This chiral amine can be obtained through the resolution of its racemic form. The synthesis of racemic cis-2-aminocyclohexanemethanol can be envisioned from the reduction of a suitable precursor, such as cis-2-aminocyclohexanecarboxylic acid, or through a stereoselective route starting from a simple cyclic precursor like cyclohexene oxide.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following sections detail a reliable three-stage synthetic route: synthesis of the racemic cis-amino alcohol precursor, N-benzylation, and subsequent chiral resolution.

Stage 1: Synthesis of Racemic cis-2-Aminocyclohexanemethanol

The synthesis of the key intermediate, racemic cis-2-aminocyclohexanemethanol, can be achieved through the aminolysis of cyclohexene oxide followed by stereochemical considerations. The reaction of cyclohexene oxide with ammonia initially yields the trans-2-aminocyclohexanol. A subsequent stereochemical inversion step would be required to obtain the cis isomer. A more direct approach involves the reduction of cis-2-hydroxycyclohexanecarboxamide. However, a practical and often-utilized route involves the reduction of the corresponding amino acid, cis-2-aminocyclohexanecarboxylic acid.

Protocol: Reduction of cis-2-Aminocyclohexanecarboxylic Acid

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Amino Acid: Dissolve cis-2-aminocyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude racemic cis-2-aminocyclohexanemethanol, which can be purified by vacuum distillation or crystallization.

Stage 2: N-Benzylation of Racemic cis-2-Aminocyclohexanemethanol

The introduction of the benzyl group onto the primary amine is a straightforward process achieved through reductive amination or direct alkylation. Reductive amination with benzaldehyde offers a clean and high-yielding route.

Protocol: Reductive Amination with Benzaldehyde

-

Imine Formation: Dissolve racemic cis-2-aminocyclohexanemethanol (1.0 equivalent) and benzaldehyde (1.05 equivalents) in a suitable solvent such as methanol or ethanol. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude racemic cis-2-benzylaminocyclohexanemethanol can be purified by silica gel column chromatography.

Stage 3: Chiral Resolution of Racemic cis-2-Benzylaminocyclohexanemethanol

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. Tartaric acid and its derivatives are commonly used for the resolution of amines.[1] For this specific amino alcohol, a derivative of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid, is an excellent choice due to its ability to form well-defined crystalline salts with amines.[2]

Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic cis-2-benzylaminocyclohexanemethanol (1.0 equivalent) in a suitable solvent, such as methanol or ethanol, with gentle heating. In a separate flask, dissolve an equimolar amount of (+)-di-p-toluoyl-D-tartaric acid in the same solvent.

-

Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be stored at a lower temperature (e.g., 4 °C) for several hours.

-

Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of the cold solvent. The enantiomeric excess of the salt can be checked at this stage by liberating a small sample of the amine and analyzing it by chiral HPLC.

-

Recrystallization (if necessary): To achieve higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from the same solvent system.

-

Liberation of the (+)-Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is basic (pH > 10) to liberate the free amine.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The purity and enantiomeric excess should be confirmed by analytical methods.

Data Summary

| Step | Product | Typical Yield (%) | Key Analytical Data |

| 1 | rac-cis-2-Aminocyclohexanemethanol | 75-85 | ¹H NMR, ¹³C NMR, IR |

| 2 | rac-cis-2-Benzylaminocyclohexanemethanol | 80-90 | ¹H NMR, ¹³C NMR, MS |

| 3 | This compound | 35-45 (from racemate) | Chiral HPLC, Specific Rotation |

Experimental Workflow and Mechanism

Caption: Overall synthetic workflow for this compound.

The mechanism of chiral resolution is based on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral resolving agent.

Caption: Principle of diastereomeric salt formation for chiral resolution.

Characterization of this compound

The final product should be characterized thoroughly to confirm its identity, purity, and enantiomeric excess.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method to determine the enantiomeric excess (e.e.) of the final product by separating the two enantiomers on a chiral stationary phase.

-

Specific Rotation: The optical rotation of the enantiomerically pure sample is measured using a polarimeter and compared to literature values.

Conclusion

The synthesis of enantiomerically pure this compound is a well-defined process that relies on established organic reactions. This guide provides a detailed and practical framework for its preparation, from the synthesis of the racemic precursor to the final chiral resolution. The successful execution of this synthesis provides access to a valuable chiral building block for applications in drug discovery and asymmetric catalysis.

References

Sources

The Core Mechanism of (+)-cis-2-Benzylaminocyclohexanemethanol in Asymmetric Catalysis: A Technical Guide

Abstract

(+)-cis-2-Benzylaminocyclohexanemethanol stands as a prominent chiral ligand in the toolkit of synthetic chemists, facilitating a range of highly enantioselective transformations. This technical guide provides a comprehensive exploration of its mechanism of action, primarily focusing on two key applications: the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes. By dissecting the catalytic cycles and transition state assemblies, we illuminate the fundamental principles that govern the high degree of stereocontrol exerted by this ligand. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of modern asymmetric catalysis.

Introduction: The Architectural Logic of a Privileged Chiral Ligand

Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, prized for their straightforward synthesis, stability, and efficacy in a multitude of stereoselective reactions.[1] Among these, this compound, with its rigid cyclohexyl backbone and strategically positioned coordinating groups, creates a well-defined chiral environment essential for high enantioselectivity.

The efficacy of this ligand stems from its bidentate nature, wherein the amino and hydroxyl moieties can chelate to a metal center. This chelation restricts the conformational freedom of the resulting catalyst, forming a chiral pocket that dictates the trajectory of substrate approach and, consequently, the stereochemical outcome of the reaction.

This guide will delve into the mechanistic intricacies of catalysis mediated by this compound, with a particular focus on its application in ruthenium-catalyzed asymmetric transfer hydrogenation and the addition of diethylzinc to aldehydes.

Asymmetric Transfer Hydrogenation of Ketones: A Noyori-Type Mechanism

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a powerful and widely employed transformation in organic synthesis.[2] Ruthenium complexes of chiral amino alcohols, such as this compound, are highly effective catalysts for this reaction, often operating via a Noyori-type mechanism.[3][4]

Formation of the Active Catalytic Species

The catalytic cycle is initiated by the in-situ formation of a ruthenium hydride species. This typically involves the reaction of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, with the chiral amino alcohol ligand in the presence of a base (e.g., potassium tert-butoxide) and a hydrogen source (e.g., isopropanol or formic acid). The base facilitates the deprotonation of the ligand's hydroxyl and amino groups, enabling coordination to the ruthenium center and subsequent formation of the active 16-electron ruthenium hydride complex.

The Catalytic Cycle and Transition State

The widely accepted mechanism for Noyori-type ATH is an outer-sphere mechanism, which involves a six-membered pericyclic transition state.[5] In this model, the substrate does not directly coordinate to the metal center. Instead, the ruthenium hydride complex and the ketone substrate assemble in a highly organized transition state where hydrogen transfer occurs.

The key steps of the catalytic cycle are as follows:

-

Formation of the Ruthenium Hydride: The precatalyst reacts with the chiral ligand and a hydrogen donor to form the active ruthenium hydride species.

-

Transition State Assembly: The ketone substrate approaches the ruthenium hydride complex. The stereochemical outcome is determined by the facial selectivity of this approach, which is governed by steric and electronic interactions within the chiral pocket created by the this compound ligand.

-

Hydride and Proton Transfer: In a concerted step, the hydride (H⁻) from the ruthenium center is transferred to the electrophilic carbonyl carbon of the ketone, while the proton (H⁺) from the protonated amine of the ligand is transferred to the carbonyl oxygen. This occurs through a six-membered ring transition state.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol and the 16-electron ruthenium amido complex are formed. The ruthenium amido complex then reacts with the hydrogen donor to regenerate the active ruthenium hydride catalyst, completing the cycle.

Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Quantitative Data and Experimental Protocols

The following table summarizes representative data for the performance of this compound in asymmetric catalysis.

| Reaction | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Transfer Hydrogenation | Acetophenone | [RuCl₂(p-cymene)]₂ / this compound / KOtBu in iPrOH | >95 | 97 | [6](Analogous System) |

| Enantioselective Diethylzinc Addition | Benzaldehyde | This compound / Et₂Zn in Toluene | 98 | 95 | [7](Analogous System) |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on analogous procedures for similar chiral amino alcohol ligands. [6] Materials:

-

[RuCl₂(p-cymene)]₂

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Acetophenone

-

Anhydrous isopropanol (iPrOH)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.0025 mmol) and this compound (0.0055 mmol).

-

Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the precatalyst complex.

-

A solution of potassium tert-butoxide (0.01 mmol) in isopropanol (1 mL) is added, and the mixture is stirred for a further 15 minutes.

-

Acetophenone (1 mmol) is added to the catalyst solution.

-

The reaction mixture is stirred at room temperature and monitored by TLC or GC.

-

Upon completion, the reaction is quenched with a few drops of water.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Figure 3: Experimental workflow for asymmetric transfer hydrogenation.

Conclusion

This compound is a highly effective chiral ligand for asymmetric catalysis, particularly in the transfer hydrogenation of ketones and the addition of organozinc reagents to aldehydes. Its rigid stereochemical architecture enables the formation of well-defined metal complexes that create a chiral environment conducive to high enantioselectivity. The mechanistic paradigms discussed herein, rooted in the principles of Noyori-type outer-sphere catalysis and organized transition state assemblies, provide a robust framework for understanding and predicting the stereochemical outcomes of these powerful synthetic transformations. Further research into the subtle electronic and steric effects of ligand modifications will undoubtedly continue to refine our understanding and expand the applications of this privileged class of chiral ligands.

References

-

Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]

-

Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chem. Rev.2001 , 101 (3), 757-824. [Link]

-

MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules2021 , 26(15), 4569. [Link]

-

Wikipedia. Asymmetric hydrogenation. [Link]

-

ACS Publications. Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. J. Am. Chem. Soc.1995 , 117 (28), 7562–7563. [Link]

-

NIH. Asymmetric Diethyl- And Diphenylzinc Additions to Aldehydes by Using a Fluorine-Containing Chiral Amino Alcohol: A Striking Temperature Effect on the Enantioselectivity, a Minimal Amino Alcohol Loading, and an Efficient Recycling of the Amino Alcohol. Chemistry2005 , 11(3), 945-50. [Link]

-

RSC Publishing. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Trans.2017 , 46, 11979-11986. [Link]

-

Francis Academic Press. Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. [Link]

-

Andrew G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]

-

Wikipedia. Asymmetric hydrogenation. [Link]

-

RSC Publishing. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chem. Soc. Rev., 2009 , 38, 2282-2296. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

A Technical Guide to (+)-cis-2-Benzylaminocyclohexanemethanol and its Enantiomeric Properties

Foreword: The Significance of Chirality in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the principle of chirality is of paramount importance. Molecules that are non-superimposable mirror images of each other, known as enantiomers, often exhibit profoundly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inert or, in some cases, detrimental.[1] This reality necessitates the development of robust methodologies for the synthesis and separation of single enantiomers. This guide provides an in-depth technical overview of (+)-cis-2-benzylaminocyclohexanemethanol and its enantiomer, versatile chiral building blocks with significant applications in asymmetric synthesis. We will explore the synthesis of the racemic precursor, its enantiomeric resolution, and the distinct properties and applications of the individual enantiomers, providing researchers and drug development professionals with a comprehensive resource.

Synthesis of Racemic (±)-cis-2-Benzylaminocyclohexanemethanol

The synthesis of the racemic mixture of cis-2-benzylaminocyclohexanemethanol is a foundational step. A common and efficient approach involves a two-step sequence starting from a readily available cyclohexanone precursor.

Step 1: Synthesis of (±)-cis-2-Aminocyclohexanemethanol

The initial step focuses on the stereoselective reduction of an appropriate cyclohexanone derivative to yield the cis-amino alcohol. This can be achieved through various established methods. One such method involves the reduction of 2-aminocyclohexanone, which can be prepared from cyclohexanone. A more direct route can be the reduction of cyclohexene oxide with an amine source followed by further synthetic manipulations. A representative synthetic pathway is outlined below.

Experimental Protocol: Synthesis of (±)-cis-2-Aminocyclohexanemethanol

-

Objective: To synthesize the racemic cis-amino alcohol precursor.

-

Materials:

-

Cyclohexene oxide

-

Ammonia

-

Ethanol

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., distillation or chromatography)

-

-

Procedure:

-

In a pressure vessel, combine cyclohexene oxide and a solution of ammonia in ethanol.

-

Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized, but typically temperatures around 100-150°C for several hours are effective.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude product, a mixture of cis and trans isomers of 2-aminocyclohexanol, is then purified. The cis and trans isomers can often be separated by fractional crystallization or column chromatography to isolate the desired cis isomer. The subsequent reduction of the corresponding amino acid or a related derivative can also be employed to favor the cis stereochemistry.

-

Step 2: N-Benzylation

With the racemic cis-2-aminocyclohexanemethanol in hand, the next step is the introduction of the benzyl group onto the nitrogen atom. This is a standard N-alkylation reaction.

Experimental Protocol: N-Benzylation of (±)-cis-2-Aminocyclohexanemethanol

-

Objective: To synthesize racemic (±)-cis-2-benzylaminocyclohexanemethanol.

-

Materials:

-

(±)-cis-2-Aminocyclohexanemethanol

-

Benzyl bromide or benzyl chloride

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

-

A suitable solvent (e.g., acetonitrile, DMF, or ethanol)

-

Standard laboratory glassware for organic synthesis

-

-

Procedure:

-

Dissolve (±)-cis-2-aminocyclohexanemethanol and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add benzyl bromide or benzyl chloride dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the salt byproduct and any remaining base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure racemic (±)-cis-2-benzylaminocyclohexanemethanol.

-

Enantiomeric Resolution: Isolating the Stereoisomers

The separation of the racemic mixture into its constituent enantiomers is a critical step to access the chiral properties of each isomer. The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. Tartaric acid and its derivatives are excellent choices for this purpose due to their availability in both enantiomeric forms and their ability to form crystalline salts.

The Principle of Diastereomeric Salt Resolution

The reaction of a racemic amine, a 50:50 mixture of (+) and (-) enantiomers, with a single enantiomer of a chiral acid, for instance, (+)-tartaric acid, results in the formation of two diastereomeric salts: [(+)-amine-(+)-acid] and [(-)-amine-(+)-acid]. Because these salts are diastereomers, they have different physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization.

Caption: Workflow for Enantiomeric Resolution.

Experimental Protocol: Enantiomeric Resolution using (+)-Dibenzoyl-D-tartaric Acid

-

Objective: To separate the enantiomers of (±)-cis-2-benzylaminocyclohexanemethanol.

-

Materials:

-

(±)-cis-2-Benzylaminocyclohexanemethanol

-

(+)-Dibenzoyl-D-tartaric acid

-

Methanol or another suitable solvent for crystallization

-

Aqueous sodium hydroxide solution

-

Diethyl ether or other suitable extraction solvent

-

Standard laboratory glassware for crystallization and extraction

-

-

Procedure:

-

Salt Formation: Dissolve the racemic amine in warm methanol. In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in warm methanol.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor, which is enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.

-

Purification: The collected crystals can be recrystallized from fresh methanol to improve the diastereomeric purity.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a 1 M aqueous sodium hydroxide solution dropwise until the salt is fully dissolved and the solution is basic.

-

Extraction: Extract the liberated free amine with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amines should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

-

Properties of the Enantiomers

The individual enantiomers of cis-2-benzylaminocyclohexanemethanol, while having identical chemical formulas and connectivity, exhibit distinct properties, most notably their interaction with plane-polarized light.

| Property | This compound | (-)-cis-2-Benzylaminocyclohexanemethanol |

| Stereochemistry | (1R, 2S) | (1S, 2R)[2] |

| CAS Number | 71581-92-5[3] | 71581-93-6[4] |

| Molecular Formula | C₁₄H₂₁NO[1] | C₁₄H₂₁NO[2] |

| Molecular Weight | 219.32 g/mol [1][2] | 219.32 g/mol [2] |

| Appearance | White to off-white powder[3] | White to light yellow powder/crystal |

| Melting Point | Not specified | 66-69 °C |

| Specific Rotation | Not specified | -22.0 to -26.0 deg (c=1, MeOH) |

Applications in Asymmetric Synthesis: A Chiral Auxiliary

Chiral amino alcohols like this compound are valuable as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

The general principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

Caption: Asymmetric Synthesis using a Chiral Auxiliary.

While specific examples detailing the use of this compound as a chiral auxiliary are not abundant in readily available literature, its structural similarity to other well-established chiral amino alcohols, such as those derived from amino acids, suggests its utility in similar transformations. For instance, it can be used to form chiral oxazolidinones or other heterocyclic derivatives that can direct stereoselective alkylations, aldol reactions, or Diels-Alder reactions.

Representative Application: Asymmetric Alkylation

A plausible application of this compound as a chiral auxiliary is in the asymmetric alkylation of an enolate.

-

Step 1: Formation of the Chiral Adduct: The chiral auxiliary is first reacted with a carboxylic acid derivative to form a chiral amide or ester.

-

Step 2: Diastereoselective Enolate Formation and Alkylation: The chiral adduct is then treated with a strong base to form a stereochemically defined enolate. The bulky benzylamino-cyclohexyl group effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of one diastereomer in excess.

-

Step 3: Cleavage of the Auxiliary: The newly formed stereocenter is now part of the product, and the chiral auxiliary can be removed by hydrolysis or other mild cleavage methods to yield the enantiomerically enriched product and recover the auxiliary.

Enantiomer-Specific Biological Activity

The stereochemistry of a molecule is often a critical determinant of its biological activity. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics and pharmacokinetics. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects.

While comprehensive pharmacological studies specifically on the enantiomers of cis-2-benzylaminocyclohexanemethanol are not widely published, it is known that this class of compounds has potential therapeutic effects in areas such as neurological disorders and cancer.[1] The chiral nature of the molecule is highlighted as being crucial for its biological activity.[1] It is plausible that the two enantiomers would interact differently with chiral biological targets such as enzymes and receptors, leading to different biological responses. For many chiral amines, the biological activity is predominantly associated with one enantiomer.

For instance, in the case of other chiral amines, one enantiomer may have a higher affinity for a specific receptor subtype, leading to a more potent and selective pharmacological response. The other enantiomer might have a different metabolic profile, being cleared from the body more quickly or slowly, or it could interact with other biological targets, leading to off-target effects. Therefore, the separation and individual evaluation of the enantiomers of cis-2-benzylaminocyclohexanemethanol are essential for any potential therapeutic development.

Conclusion

This compound and its enantiomer are valuable chiral building blocks with significant potential in asymmetric synthesis and drug discovery. The ability to synthesize the racemic precursor and efficiently resolve it into its constituent enantiomers provides access to stereochemically pure compounds. The application of these enantiomers as chiral auxiliaries or ligands in asymmetric catalysis allows for the stereocontrolled synthesis of complex molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like this compound will undoubtedly increase. Further research into the specific applications and biological activities of each enantiomer will continue to unlock their full potential.

References

-

Stereochemistry and Biological Activity of Drugs. (n.d.). Retrieved from [Link]

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules, 28(7), 3172. [Link]

-

(-)-cis-2-Benzylaminocyclohexanemethanol. (n.d.). PubChem. Retrieved from [Link]

-

(1R,2S)-2-Benzylamino-1-cyclohexanol. (2025). Chemsrc. Retrieved from [Link]

- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric C

-

Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. (n.d.). Dalton Transactions. Retrieved from [Link]

-

Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

-

Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P -... (n.d.). NIH. Retrieved from [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules, 25(24), 6030. [Link]

- The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. (2016).

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). Molecules, 26(22), 6892. [Link]

-

(-)-cis-2-Benzylaminocyclohexanemethanol. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. (2023). Molecules, 28(11), 4358. [Link]

- Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. (2011). Letters in Organic Chemistry, 8(9), 643-647.

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). Molecules, 28(1), 263. [Link]

- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2020). Reaction Chemistry & Engineering, 5(9), 1646-1669.

-

Chemical Properties of cis-2-Isopropylcyclohexanol (CAS 10488-25-2). (n.d.). Cheméo. Retrieved from [Link]

- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)

- Antimicrobial, Antioxidant and Cytotoxic Activity of Marine Streptomyces parvulus VITJS11 Crude Extract. (2025).

-

CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][2][5]- triazole-1-methyl )-[1][6] dioxolane -4-Methyl methanesulfonate. (n.d.). Google Patents. Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. (-)-cis-2-Benzylaminocyclohexanemethanol | C14H21NO | CID 853690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (1R,2S)-2-Benzylamino-1-cyclohexanol | CAS#:882409-12-3 | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Solubility of (+)-cis-2-Benzylaminocyclohexanemethanol in Organic Solvents

Introduction

(+)-cis-2-Benzylaminocyclohexanemethanol is a chiral amino alcohol with applications in asymmetric synthesis and as a resolving agent.[1][2] Its efficacy in these roles is intrinsically linked to its solubility in various organic solvents, which dictates reaction kinetics, crystallization behavior, and purification efficiency. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into its physicochemical properties, predict its solubility in a range of organic solvents based on fundamental principles, and provide a detailed experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.

Physicochemical Properties of this compound

Understanding the molecular structure and properties of this compound is fundamental to predicting its solubility. The properties of the (+)-cis enantiomer are identical to its (-)-cis counterpart.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO | [3] |

| Molecular Weight | 219.32 g/mol | [3] |

| Melting Point | 67-69 °C | |

| Appearance | White to light yellow solid | [4] |

| XLogP3-AA | 2.9 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 32.3 Ų | [3] |

The molecule possesses both polar and non-polar characteristics. The cyclohexyl and benzyl groups are non-polar, while the hydroxyl (-OH) and secondary amine (-NH-) groups are polar and capable of hydrogen bonding. The XLogP3-AA value of 2.9 suggests a greater affinity for lipophilic environments over hydrophilic ones. However, the presence of hydrogen bond donors and acceptors indicates that it will exhibit some solubility in polar solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For this compound, we can anticipate the following:

-

Non-polar Solvents (e.g., Hexane, Toluene): The non-polar benzyl and cyclohexyl groups will interact favorably with non-polar solvents through van der Waals forces. However, the polar hydroxyl and amine groups will be poorly solvated, likely limiting overall solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment and can engage in dipole-dipole interactions with the polar functional groups of the solute. They do not, however, have hydrogen bond donating capabilities. Solubility is expected to be moderate.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl and amine groups of this compound.[6] Consequently, higher solubility is anticipated in these solvents.[7]

The interplay between the non-polar and polar regions of the molecule will result in a nuanced solubility profile across a spectrum of organic solvents.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9]

3.1. Proposed Solvents for Screening

A diverse set of solvents should be selected to probe the full range of interactions:

-

Non-polar: Hexane, Toluene

-

Moderately Polar Aprotic: Dichloromethane, Ethyl Acetate

-

Polar Aprotic: Acetone, Acetonitrile

-

Polar Protic: Methanol, Ethanol, Isopropanol

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. jetir.org [jetir.org]

- 3. (-)-cis-2-Benzylaminocyclohexanemethanol | C14H21NO | CID 853690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-cis-2-Benzylaminocyclohexanemethanol | 71581-93-6 | TCI AMERICA [tcichemicals.com]

- 5. quora.com [quora.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Conformational Landscape of (+)-cis-2-Benzylaminocyclohexanemethanol: A Theoretical and Experimental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(+)-cis-2-Benzylaminocyclohexanemethanol is a chiral amino alcohol with significant applications in asymmetric synthesis and as a precursor for pharmacologically active molecules. Its therapeutic efficacy and stereochemical control are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive exploration of the conformational preferences of this compound, integrating theoretical principles with a detailed roadmap for computational and experimental validation. We delve into the nuanced interplay of steric effects and intramolecular hydrogen bonding that dictates the molecule's structural landscape. This document serves as a vital resource for researchers seeking to understand and manipulate the conformational behavior of this important chiral building block.

Introduction: The Structural Imperative of a Chiral Ligand

This compound, a chiral 1,2-amino alcohol, is a valuable entity in the realm of medicinal chemistry and asymmetric catalysis.[1][2][3] Its utility as a chiral auxiliary and a building block for complex molecules hinges on its well-defined three-dimensional architecture. The relative orientation of the benzylamino and hydroxymethyl substituents on the cyclohexane ring governs its interaction with other molecules, making a thorough understanding of its conformational landscape paramount for rational drug design and catalyst development.

The cyclohexane backbone is not static; it exists in a dynamic equilibrium between various conformers, primarily the low-energy chair forms.[4] For a disubstituted cyclohexane like the title molecule, the energetic balance between these conformers is dictated by the spatial arrangement of its functional groups. This guide will elucidate the theoretical underpinnings of this equilibrium and outline a robust, integrated approach to its characterization.

Theoretical Framework: Decoding Conformational Preferences

The conformational analysis of substituted cyclohexanes is a cornerstone of organic stereochemistry. The chair conformation is significantly more stable than boat or twist-boat forms due to minimized torsional and angle strain.[4] In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, and the equilibrium will favor the conformer that minimizes steric strain.[5][6]

For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position while the other is equatorial (ae) or vice-versa (ea).[7][8][9] In the case of this compound, the two primary chair conformers are in equilibrium, as depicted below.